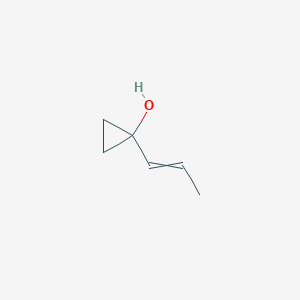
1-(Prop-1-en-1-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-1-en-1-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-1-yl)cyclopropan-1-ol typically involves the reaction of cyclopropane derivatives with prop-1-en-1-yl precursors. One common method is the reaction of cyclopropylcarbinol with prop-1-en-1-yl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopropylcarbinol attacks the electrophilic carbon of the prop-1-en-1-yl halide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-1-en-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of cyclopropanone or prop-1-en-1-ylcyclopropanone.
Reduction: Formation of 1-(prop-1-en-1-yl)cyclopropane.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(Prop-1-en-1-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Prop-1-en-1-yl)cyclopropan-1-ol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
1-(Prop-1-en-1-yl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:
Cyclopropylmethanol: Similar structure but lacks the prop-1-en-1-yl group.
Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.
Prop-1-en-1-ylcyclopropane: Lacks the hydroxyl group.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a prop-1-en-1-yl group, and a hydroxyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
136964-22-2 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
1-prop-1-enylcyclopropan-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2-3,7H,4-5H2,1H3 |
Clave InChI |
FQOMUSBTCXTRAW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


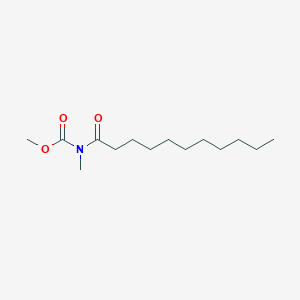
![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
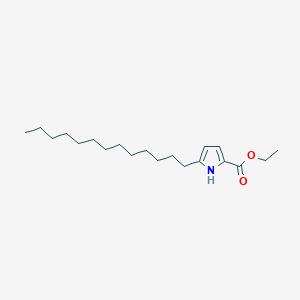
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
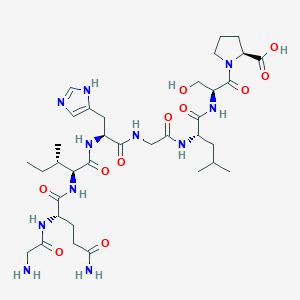

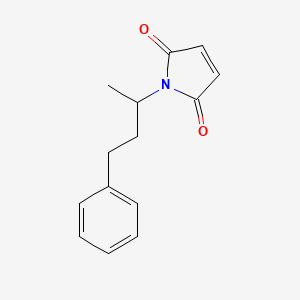
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)


